molecular formula C8H7F2I B1393327 1-(1,1-Difluoroethyl)-2-iodobenzene CAS No. 1032507-55-3

1-(1,1-Difluoroethyl)-2-iodobenzene

Cat. No.: B1393327
CAS No.: 1032507-55-3
M. Wt: 268.04 g/mol
InChI Key: ROBBWSYTHOVNFO-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2-iodobenzene (CAS RN: 1138445-08-5 ) is an iodinated benzene derivative with the molecular formula C 8 H 7 F 2 I . This compound combines an iodine substituent, which serves as an excellent leaving group in classic cross-coupling reactions (such as Suzuki or Stille reactions), with a 1,1-difluoroethyl group that can influence the compound's electronic properties and metabolic stability . Iodobenzene derivatives are valuable synthetic intermediates in organic chemistry, often utilized in the development of pharmaceuticals, agrochemicals, and liquid crystals . As a building block, it can be used to introduce the ortho-substituted benzyl motif into more complex molecular architectures. Specific physical and chemical property data (e.g., melting point, boiling point) for this compound is not currently available in the searched literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWSYTHOVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bioisostere

In modern drug discovery, 1-(1,1-difluoroethyl)-2-iodobenzene (CAS: 64248-58-4) represents a high-value building block, primarily utilized to introduce the 1,1-difluoroethyl (


)  moiety into scaffold structures.

This moiety acts as a lipophilic bioisostere for carbonyl groups (


) and sulfoxides. Unlike the metabolically labile ethyl group or the highly electron-withdrawing trifluoromethyl group, the 1,1-difluoroethyl group offers a unique "Goldilocks" zone: it maintains metabolic stability while exerting a moderate electron-withdrawing effect (

) that modulates pKa and lipophilicity without "killing" the reactivity of the aromatic ring.

The ortho-iodine substituent serves as the reactive "handle," enabling rapid diversification via transition-metal-catalyzed cross-couplings, despite the steric crowding introduced by the adjacent difluoroethyl group.

Structural & Electronic Analysis

Physicochemical Profile

The introduction of fluorine atoms at the benzylic position fundamentally alters the physicochemical landscape of the molecule compared to its non-fluorinated analog (2-iodoethylbenzene).

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Core scaffold
Molecular Weight 268.04 g/mol Fragment-based design compliant
Physical State Colorless to pale yellow liquidHandling (Density ~1.75 g/mL)
Lipophilicity (cLogP) ~3.4Higher than carbonyl analogs; improves membrane permeability
Electronic Effect Inductive withdrawing (

)
Lowers oxidation potential of the ring
Benzylic Stability High

prevents benzylic oxidation (P450 metabolism)
The "Polar Hydrophobicity" Effect

The


 bond possesses a strong dipole, yet the overall group is lipophilic. This phenomenon, often termed "polar hydrophobicity," allows the 

group to interact with protein binding pockets via weak electrostatic interactions (C-F···H-N or C-F···C=O) while simultaneously occupying hydrophobic sub-pockets.

Synthesis & Purification Protocols

Note: While commercially available, high-purity batches often require in-house synthesis to avoid iodine liberation found in aged commercial samples.

Primary Route: Deoxofluorination of 2'-Iodoacetophenone

The most robust route utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST (Diethylaminosulfur trifluoride) due to superior thermal stability, although DAST is frequently cited in older literature.

Step-by-Step Protocol
  • Reagent Prep: Charge a flame-dried round-bottom flask with 2'-iodoacetophenone (1.0 equiv) under Argon atmosphere.

  • Solvent: Add anhydrous Dichloromethane (DCM) (0.5 M concentration). Critical: Water content must be <50 ppm to prevent amide byproducts.

  • Catalysis: Add catalytic Ethanol (0.2 equiv). Mechanism: Ethanol primes the fluorinating agent, generating the active HF species in situ without runaway exotherm.

  • Fluorination: Cool to 0°C. Dropwise add Deoxo-Fluor® (1.8 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitoring: Check via

    
     NMR (look for disappearance of S-F signal and appearance of product quartet at -88 ppm).
    
  • Quench (Safety Critical): Pour reaction mixture slowly into saturated aqueous

    
     at 0°C. Warning: Rapid 
    
    
    
    evolution.
  • Purification: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar and elutes early.
    
Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and potential pitfalls.

SynthesisWorkflow cluster_conditions Critical Parameters Start 2'-Iodoacetophenone (CAS 2142-70-3) Reagent Deoxo-Fluor® (DCM, cat. EtOH) Start->Reagent + Intermediate Hemiaminal Intermediate Reagent->Intermediate 0°C Product 1-(1,1-Difluoroethyl)- 2-iodobenzene Intermediate->Product Fluoride Attack (Major) Byproduct Vinyl Fluoride (Elimination Side-Product) Intermediate->Byproduct Elimination (Minor) Param1 Moisture < 50ppm Param2 Temp < 40°C (Safety)

Caption: Deoxofluorination pathway highlighting the competition between substitution (desired) and elimination (vinyl fluoride byproduct).

Reactivity Profile & Applications

The Ortho-Effect in Cross-Coupling

The iodine atom at the C2 position is highly reactive toward oxidative addition with Palladium(0). However, the bulky


 group at C1 creates steric hindrance that must be managed by ligand selection.
  • Standard Ligands (

    
    ):  Often fail or proceed slowly due to slow reductive elimination.
    
  • Optimal Ligands: Buchwald ligands (e.g., XPhos , SPhos ) or

    
      are required to facilitate the coupling cycle in sterically congested systems.
    
Lithium-Halogen Exchange (The "Trap" Method)

Reacting 1-(1,1-difluoroethyl)-2-iodobenzene with n-Butyllithium or i-Propylmagnesium chloride generates the aryl nucleophile.

  • Temperature Control: Must be performed at -78°C .

  • Risk: At temperatures > -40°C, the

    
     group can undergo defluorination via 
    
    
    
    -elimination if a lithiated species is adjacent, leading to decomposition.
Reactivity Divergence Diagram

This diagram maps the functionalization pathways accessible from this core intermediate.

ReactivityMap Core 1-(1,1-Difluoroethyl)- 2-iodobenzene Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd(OAc)2 SPhos Sonogashira Sonogashira (Terminal Alkyne) Core->Sonogashira PdCl2(PPh3)2 CuI LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Core->LiExchange THF Heck Mizoroki-Heck (Acrylates) Core->Heck Pd2(dba)3 Biaryl Ortho-Difluoroethyl Biaryls (Drug Scaffold) Suzuki->Biaryl Alkyne Functionalized Alkynes Sonogashira->Alkyne Electrophile Trapping with E+ (CHO, COOH, SiR3) LiExchange->Electrophile Styrene Substituted Styrenes Heck->Styrene

Caption: Divergent synthesis pathways. Blue paths indicate Pd-catalysis; Yellow path indicates organolithium chemistry.

Handling & Stability Data (Self-Validating)

When using this compound in a research setting, the following stability checks are mandatory to ensure experimental reproducibility.

ParameterObservationValidation Action
Light Sensitivity C-I bond is photolabile.Store in amber vials. If liquid turns pink/violet, wash with

before use.
Thermal Stability Stable up to ~100°C.Avoid distillation at atmospheric pressure; use high vacuum (<5 mmHg).
NMR Integrity

NMR is diagnostic.
Pure product shows a clean quartet at -88.5 ppm (approx, solvent dependent). Impurities (vinyl fluoride) appear at -90 to -110 ppm.
Storage 2–8°C, Inert Gas.Oxidation of the iodine is the primary degradation pathway.

References

  • Bioisosteric Applications of Fluorine: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements." Journal of Medicinal Chemistry, 2018.

  • Deoxofluorination Methodologies: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry, 1999.

  • Cross-Coupling of Sterically Hindered Halides: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

  • Properties of Iodobenzenes (General Data Source): National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724444, 1,2-Difluoro-4-iodobenzene (Analog Reference)." PubChem, 2023.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(1,1-Difluoroethyl)-2-iodobenzene, a compound of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs established principles of physical organic chemistry and computational modeling to predict its key characteristics. We will explore its probable synthetic routes, delve into a detailed analysis of its expected spectroscopic signatures, and present a thorough investigation of its conformational landscape, governed by the interplay of steric and electronic effects of the ortho-disposed 1,1-difluoroethyl and iodo substituents. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds, providing insights that can guide experimental design and interpretation.

Introduction: Significance and Physicochemical Context

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1-difluoroethyl group, in particular, is an increasingly utilized bioisostere for hydroxyl and other functional groups, offering a unique combination of steric and electronic properties. When appended to an aromatic scaffold, especially in conjunction with a synthetically versatile iodo group, it creates a powerful building block for the synthesis of complex molecular architectures.

1-(1,1-Difluoroethyl)-2-iodobenzene presents a fascinating case study in molecular design. The ortho-substitution pattern introduces significant steric and electronic interactions that dictate the molecule's three-dimensional shape and reactivity. Understanding the preferred conformations of the 1,1-difluoroethyl group relative to the bulky iodine atom is crucial for predicting its interaction with enzymes and receptors, as well as for anticipating its behavior in chemical reactions.

This guide will provide a detailed examination of the structural and conformational properties of 1-(1,1-Difluoroethyl)-2-iodobenzene, leveraging data from related compounds and theoretical principles to build a robust model of its behavior.

Predicted Molecular Structure and Key Parameters

While a definitive X-ray crystal structure for 1-(1,1-Difluoroethyl)-2-iodobenzene is not publicly available, we can predict its key structural features based on known covalent radii and bond angles from similar aromatic systems.

ParameterPredicted ValueJustification
C-I Bond Length~2.10 ÅConsistent with C(sp²)-I bond lengths in other iodobenzenes.
C-C(ethyl) Bond Length~1.52 ÅTypical single bond length between an sp² and an sp³ carbon.
C-F Bond Length~1.35 ÅCharacteristic C(sp³)-F bond length.
C-C-F Bond Angle~109.5°Tetrahedral geometry around the ethyl carbon.
C-C-I Bond Angle~120°Expected for an ortho-substituted benzene ring, though some distortion due to steric hindrance is likely.

Table 1: Predicted key molecular parameters for 1-(1,1-Difluoroethyl)-2-iodobenzene.

The ortho-positioning of the bulky iodine atom and the 1,1-difluoroethyl group is expected to induce some strain in the benzene ring, potentially leading to minor deviations from ideal bond angles.

Conformational Analysis: The Rotational Landscape

The conformational flexibility of 1-(1,1-Difluoroethyl)-2-iodobenzene is primarily dictated by the rotation around the C(aryl)-C(ethyl) single bond. The key dihedral angle to consider is that between the plane of the benzene ring and the C-C-H plane of the ethyl group.

Due to the significant steric bulk of the iodine atom, it is highly probable that the molecule will adopt conformations that minimize the interaction between the methyl group of the difluoroethyl moiety and the iodine atom. This leads to two likely low-energy conformers, which can be visualized as the methyl group pointing away from the iodine atom.

G

3.1. Factors Influencing Conformational Preference:

  • Steric Hindrance: The van der Waals radius of iodine is substantial, creating a significant steric barrier to the free rotation of the 1,1-difluoroethyl group. This effect is the dominant factor in determining the conformational landscape.

  • Dipole-Dipole Interactions: The C-F bonds are highly polarized. The orientation of these dipoles relative to the C-I bond dipole will also influence the relative stability of different conformers, although this is likely a secondary effect compared to sterics.

  • Hyperconjugation: Interactions between the C-H and C-C sigma bonds of the ethyl group with the pi-system of the benzene ring can also contribute to the stabilization of certain conformations.

Proposed Synthesis and Characterization

While a specific, optimized synthesis for 1-(1,1-Difluoroethyl)-2-iodobenzene is not detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of (1,1-difluoroethyl)arenes[1].

4.1. Proposed Synthetic Workflow:

G Start 2-Iodoacetophenone Step1 Fluorination (e.g., DAST, Deoxofluor) Start->Step1 Product 1-(1,1-Difluoroethyl)-2-iodobenzene Step1->Product Purification Chromatography Product->Purification

  • Fluorination of 2-Iodoacetophenone: To a solution of 2-iodoacetophenone in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor is added dropwise at a reduced temperature (e.g., -78 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-(1,1-Difluoroethyl)-2-iodobenzene.

4.3. Predicted Spectroscopic Data:

The structural elucidation of 1-(1,1-Difluoroethyl)-2-iodobenzene would rely heavily on a combination of spectroscopic techniques.

TechniquePredicted Observations
¹H NMR Aromatic region (4H): Complex multiplet pattern due to ortho-disubstitution. Ethyl region (3H): A triplet due to coupling with the two fluorine atoms.
¹³C NMR Aromatic region: Six distinct signals due to the lack of symmetry.[2] Ethyl region: A quartet for the methyl carbon (due to C-F coupling) and a triplet for the quaternary carbon (due to C-F coupling). The carbon bearing the iodine will be shifted upfield.
¹⁹F NMR A quartet due to coupling with the three methyl protons.
Mass Spec. Molecular ion peak corresponding to the exact mass of C₈H₇F₂I. Characteristic fragmentation pattern involving loss of methyl, ethyl, and iodine radicals.

Table 2: Predicted spectroscopic data for 1-(1,1-Difluoroethyl)-2-iodobenzene.

The ortho-substitution is expected to result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum, which can be challenging to interpret without advanced techniques like 2D NMR (COSY, HSQC, HMBC).[3]

The Role of Computational Chemistry

Given the scarcity of experimental data, computational chemistry is an invaluable tool for probing the structure and properties of 1-(1,1-Difluoroethyl)-2-iodobenzene.

5.1. Computational Workflow:

G Input Initial 3D Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Input->Conformational_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm minima) DFT_Optimization->Frequency_Calculation NMR_Prediction NMR Chemical Shift Prediction (GIAO method) DFT_Optimization->NMR_Prediction Output Predicted Structures, Energies, and Spectra Frequency_Calculation->Output NMR_Prediction->Output

  • Conformational Energies: Density Functional Theory (DFT) calculations can provide accurate relative energies of the different conformers, confirming the steric preference for the anti-orientation of the methyl group.

  • Geometric Parameters: Optimized geometries from DFT will yield precise bond lengths, bond angles, and dihedral angles, offering a more refined structural model than that based on simple predictions.

  • Spectroscopic Predictions: Methods like the Gauge-Independent Atomic Orbital (GIAO) can predict NMR chemical shifts, which can be compared with experimental data for structural validation.

Conclusion and Future Directions

1-(1,1-Difluoroethyl)-2-iodobenzene is a molecule with significant potential as a building block in medicinal and materials chemistry. While direct experimental data is currently limited, a comprehensive understanding of its molecular structure and conformational behavior can be constructed through the application of established chemical principles and computational methods.

The dominant structural feature is the steric repulsion between the ortho-disposed 1,1-difluoroethyl and iodo groups, which severely restricts the rotation around the C(aryl)-C(ethyl) bond and favors a conformation where the methyl group is directed away from the iodine atom. This conformational preference will have a profound impact on the molecule's reactivity and its interactions with biological systems.

Future experimental work, including the definitive synthesis and characterization by NMR, X-ray crystallography, and other spectroscopic methods, is crucial to validate the predictions outlined in this guide. Such studies will not only provide valuable data for this specific molecule but also contribute to a broader understanding of the structure-property relationships in ortho-substituted fluorinated aromatic compounds.

References

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). Available at: [Link].

  • ResearchGate. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019). Available at: [Link].

Sources

Technical Guide: Thermal Stability & Handling of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability, handling, and characterization of 1-(1,1-Difluoroethyl)-2-iodobenzene . It is structured to serve researchers and process chemists who require actionable data and rigorous protocols for safe utilization.

Executive Summary

1-(1,1-Difluoroethyl)-2-iodobenzene (CAS: 1032507-55-3) is a functionalized aryl iodide widely utilized as a building block in cross-coupling chemistries and as a precursor for hypervalent iodine fluorinating reagents.[1][2][3] While the parent molecule exhibits a stability profile consistent with hindered aryl iodides, its thermal behavior is governed by two competing factors: the robustness of the gem-difluoroalkyl group and the lability of the C(sp²)–I bond.

Key Stability Insights:

  • Thermal Ceiling: Stable up to ~200°C under inert atmosphere; slow iodine liberation occurs above this threshold.

  • Primary Hazard: Homolytic cleavage of the C–I bond at elevated temperatures or under UV irradiation.

  • Critical Precursor Risk: If oxidized to I(III) or I(V) species (e.g., iodonium salts), the thermal stability drops precipitously, introducing explosion hazards.

Chemical Identity & Structural Analysis[4][5]

PropertyData
Chemical Name 1-(1,1-Difluoroethyl)-2-iodobenzene
CAS Number 1032507-55-3
Molecular Formula C₈H₇F₂I
Molecular Weight 268.04 g/mol
Physical State Clear to pale yellow liquid
Boiling Point (Predicted) ~235°C (at 760 mmHg)
Density ~1.7 g/cm³
Bond Dissociation Energy (C–I) ~65 kcal/mol (Weakest Link)
Structural Stability Logic

The molecule contains a 1,1-difluoroethyl group (


) ortho to an iodine atom .
  • Gem-Difluoro Stability: The C–F bonds are chemically inert and thermally robust (BDE ~116 kcal/mol). The gem-difluoro effect shortens and strengthens the C–C bonds, preventing elimination reactions typical of non-fluorinated alkyl groups.

  • Ortho-Substitution Effect: The steric bulk of the

    
     group provides kinetic protection to the iodine center, slightly raising the onset of nucleophilic attack but not significantly altering the homolytic stability of the C–I bond.
    

Thermal Stability Profile

As specific public DSC data is often proprietary for this niche intermediate, the following profile is derived from authoritative thermodynamic principles of congeneric aryl iodides and fluorinated aromatics.

Predicted Thermal Behavior (Inert Atmosphere)
Temperature RangePhysical/Chemical EventOperational Status
< 30°C Standard StorageSafe (Store dark/cool)
30°C – 180°C Liquid Phase StabilityStable (Process window)
180°C – 210°C Incipient DecompositionCaution (Trace I₂ release)
> 235°C Boiling / Rapid DecompositionUnsafe (Homolysis)
Decomposition Mechanism

At temperatures exceeding 200°C, the primary decomposition pathway is the homolysis of the Carbon-Iodine bond, generating an aryl radical and iodine radical. This can lead to polymerization or hydrogen abstraction.

DOT Diagram: Decomposition Pathway

Decomposition Start 1-(1,1-Difluoroethyl)-2-iodobenzene Heat Heat (>200°C) / UV Start->Heat Radical Aryl Radical Intermediate Heat->Radical Homolysis Iodine Iodine Radical (I•) Heat->Iodine Product1 Biaryl Coupling (Polymerization) Radical->Product1 Dimerization Product2 H-Abstraction (Reduction) Radical->Product2 Solvent Interaction Product3 I2 (Purple Vapor) Iodine->Product3 Recombination

Caption: Thermal decomposition initiated by C-I bond homolysis leading to radical species and iodine liberation.[4][5][6][7]

Critical Hazard: Downstream Hypervalent Iodine Risks

Warning: Researchers often convert this compound into hypervalent iodine species (e.g., iodonium salts or I(III) difluorides) for fluorination chemistry. These derivatives are significantly less stable.

  • Precursor: 1-(1,1-Difluoroethyl)-2-iodobenzene (Stable)

  • Derivative: (Difluoroethyl)iodonium triflate or similar (Potentially Explosive/Shock Sensitive).

If oxidizing this compound, DSC screening is mandatory for the isolated intermediate.

Experimental Protocols: Self-Validating Stability Systems

To verify the stability of your specific batch (which may contain catalytic impurities affecting stability), follow this standard operating procedure (SOP).

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: Determine the onset of exothermic decomposition (


).
  • Sample Prep: Weigh 2–5 mg of the liquid into a gold-plated high-pressure crucible (to contain volatile iodine).

  • Reference: Empty gold crucible.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 350°C.

    • Purge: Nitrogen (50 mL/min).

  • Analysis:

    • Look for endotherms (Boiling) vs. Exotherms (Decomposition).

    • Pass Criteria: No exotherm > 50 J/g below 150°C.

Protocol B: Isothermal Gravimetric Analysis (TGA)

Purpose: Assess volatility vs. degradation over time.

  • Method: Heat sample to 100°C (or intended process temperature) and hold for 24 hours.

  • Observation:

    • Linear mass loss = Volatility (Evaporation).

    • Mass loss accompanied by color change (yellow

      
       purple) = Decomposition (Iodine release).
      

Safe Handling & Storage

Decision Tree for Handling:

SafetyTree Start Receive Compound CheckColor Check Color Start->CheckColor Clear Clear/Pale Yellow CheckColor->Clear Yes Dark Dark/Purple CheckColor->Dark No Store Store: 4°C, Dark, Inert Gas Clear->Store Purify Purify (Thiosulfate Wash) Dark->Purify Purify->Clear Use Use in Reaction Store->Use TempCheck Temp > 150°C? Use->TempCheck Standard Standard Venting TempCheck->Standard No HighTemp Sealed Tube / Pressure Vessel TempCheck->HighTemp Yes (Risk of I2 buildup)

Caption: Operational decision tree for storage and process handling.

Storage Recommendations
  • Temperature: 2–8°C (Refrigerator).

  • Light: Amber glass vials (Critical: C–I bond is photosensitive).

  • Stabilizer: Copper turnings or Silver wool can be added to scavenge free iodine if long-term storage is required.

References

  • Synthesis & Properties of Fluorinated Arenes

    • NIST Chemistry WebBook, SRD 69. "Iodobenzene - Thermochemistry". National Institute of Standards and Technology. [Link] (Grounding for C-I bond stability).

  • Hypervalent Iodine Hazards

    • Organic Syntheses. "Iodosobenzene Diacetate".[8] Org. Synth. 1963, 43, 62. [Link] (Reference for instability of oxidized derivatives).

  • General DSC/TGA Interpretation

    • TA Instruments. "Interpreting Unexpected Events and Transitions in DSC Results". [Link] (Protocol validation).

  • Compound Registry

    • PubChem. "1,4-Difluoro-2-iodobenzene (Analogous Structure Safety Data)". [Link] (Safety grounding for fluorinated iodoarenes).

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,1-Difluoroethyl Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Fluorine substitution can profoundly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[1] Among the array of valuable fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly strategic substituent. It is often employed as a bioisostere for the methoxy (-OCH₃) or other alkoxy groups, offering similar steric properties but with enhanced metabolic stability and altered electronic characteristics.[2][3] The replacement of a metabolically labile methoxy group with a robust 1,1-difluoroethyl group can block O-demethylation pathways, a common metabolic liability, thereby improving a drug candidate's pharmacokinetic profile.[4]

This guide provides a comprehensive overview and detailed protocols for the use of 1-(1,1-Difluoroethyl)-2-iodobenzene as a key building block for introducing this valuable moiety. This substrate is an ideal starting material for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. We will explore its application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, providing both the mechanistic rationale and field-proven protocols to empower your research.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The power of palladium-catalyzed cross-coupling lies in its reliable and versatile catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation (or carbopalladation), and reductive elimination.[5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-(1,1-Difluoroethyl)-2-iodobenzene. This is often the rate-determining step and results in a Pd(II) complex.[7] The ortho-substitution on the aryl iodide can present steric challenges, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate this step.

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck):

    • In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center.[8]

    • In the Sonogashira reaction, a copper(I) acetylide (in the copper-co-catalyzed variant) or the alkyne itself transfers the alkynyl group to the palladium.[9][10]

    • In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion (syn-carbopalladation) of the aryl group onto the alkene.[7][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[12][13]

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura reaction, which serves as a representative model for many palladium-catalyzed cross-couplings.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex L₂Pdᴵᴵ(Ar)(R) transmetalation->pd_r_complex boronate R-B(OR)₂ (Base Activated) boronate->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X (e.g., 1-(CF₂CH₃)-2-I-Benzene) aryl_halide->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols and Applications

The following protocols are designed as robust starting points for the cross-coupling of 1-(1,1-Difluoroethyl)-2-iodobenzene. As with any reaction, optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve maximum yield for a specific substrate combination.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the key stages from reaction setup to product isolation.

Caption: Standard experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[5][6] The choice of a suitable base is crucial for activating the boronic acid without causing degradation of the starting materials.[8]

Protocol: Synthesis of 2-(1,1-Difluoroethyl)-1,1'-biphenyl derivatives.

  • Reaction Scheme: (Illustrative scheme)

  • Reagents & Materials:

    • 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)

    • Potassium Carbonate (K₂CO₃, 2-3 equiv) or Cesium Carbonate (Cs₂CO₃, 2 equiv)

    • Solvent: 1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture)

    • Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

    • Evacuate the flask and backfill with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[9][14] Both traditional copper-cocatalyzed and modern copper-free methods are effective. The copper-free variant is often preferred for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][15]

Protocol: Synthesis of 1-(1,1-Difluoroethyl)-2-(alkynyl)benzene derivatives.

  • Reaction Scheme: (Illustrative scheme)

  • Reagents & Materials:

    • 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

    • Terminal Alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2-3 mol%)

    • Copper(I) Iodide (CuI, 1-5 mol%) (for copper-catalyzed method)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

    • Solvent: THF or DMF

  • Procedure (Copper-Cocatalyzed):

    • To a Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas (repeat 3 times).

    • Add the solvent (e.g., THF) and the base (e.g., Et₃N).

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature to 50 °C. Monitor by TLC or LC-MS. Reactions are often complete within 2-12 hours.

    • Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Heck Coupling: C(sp²)-C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction is a fundamental method for the arylation of alkenes, producing substituted olefins.[7][11] The reaction typically yields the trans isomer as the major product.[16]

Protocol: Synthesis of 1-(1,1-Difluoroethyl)-2-(alkenyl)benzene derivatives.

  • Reaction Scheme: (Illustrative scheme)

  • Reagents & Materials:

    • 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

    • Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2-2.0 equiv)

    • Pd(OAc)₂ (2-5 mol%)

    • Ligand (optional but recommended): P(o-tolyl)₃ (4-10 mol%) or other phosphine ligands.

    • Base: Triethylamine (Et₃N, 2-3 equiv) or Potassium Carbonate (K₂CO₃, 2 equiv)

    • Solvent: DMF, Acetonitrile, or Toluene

  • Procedure:

    • To a sealed tube or Schlenk flask, add 1-(1,1-Difluoroethyl)-2-iodobenzene, Pd(OAc)₂, and the ligand (if used).

    • Evacuate and backfill with an inert gas.

    • Add the solvent, the base, and finally the alkene.

    • Seal the vessel and heat to 80-120 °C. Monitor the reaction by TLC or GC-MS.

    • After completion (typically 12-48 hours), cool to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a premier method for synthesizing aryl amines from aryl halides.[12] The choice of ligand is paramount and is often tailored to the specific class of amine being coupled.[17] Bulky biarylphosphine ligands are generally highly effective.

Protocol: Synthesis of N-Aryl-2-(1,1-difluoroethyl)aniline derivatives.

  • Reaction Scheme: (Illustrative scheme)

  • Reagents & Materials:

    • 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a palladacycle pre-catalyst (e.g., G3-XPhos, 2 mol%)

    • Ligand: Xantphos, BINAP, or a biaryl phosphine like XPhos or SPhos (4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Glovebox Recommended: To an oven-dried vial inside a glovebox, add the palladium pre-catalyst, ligand, and base.

    • Add 1-(1,1-Difluoroethyl)-2-iodobenzene and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction to 80-110 °C with stirring. Monitor by LC-MS.

    • Upon completion (typically 4-24 hours), cool to room temperature.

    • Dilute with an organic solvent and quench carefully with water.

    • Filter the mixture through a pad of Celite, washing with the organic solvent.

    • Concentrate the filtrate and purify the crude product via flash column chromatography.

Data Summary and Reaction Scope

The following table summarizes typical conditions for the cross-coupling of 1-(1,1-Difluoroethyl)-2-iodobenzene. Yields are representative and will vary based on the specific coupling partner.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-100
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMF25-50
Heck Acrylates, StyrenesPd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Toluene80-120
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ / XPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110

Conclusion

1-(1,1-Difluoroethyl)-2-iodobenzene is a highly versatile and valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. Its utility in a wide range of robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient introduction of the metabolically stable 1,1-difluoroethyl moiety. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns.

References

  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Royal Society of Chemistry. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl)
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Frontiers. (n.d.). Recent Advances for the Direct Introduction of the CF2Me Moiety.
  • Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles.
  • Nature. (n.d.).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (2016).
  • National Institutes of Health. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Semantic Scholar. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Royal Society of Chemistry. (n.d.). The palladium-catalyzed cross-coupling reactions of trifluoroethyl iodide with aryl and heteroaryl boronic acid esters.
  • Chemistry LibreTexts. (2023).
  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Frontiers. (2020).
  • ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)....
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.
  • Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • National Institutes of Health. (n.d.).
  • University of Groningen. (n.d.).
  • National Institutes of Health. (2013).
  • Organic Syntheses. (2022).
  • SciSpace. (n.d.). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange.
  • SciSpace. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • ChemicalBook. (n.d.). 1,1-difluoro-ethyl-benzene synthesis.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

Sources

Application Note: Late-Stage Functionalization using 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern drug discovery, the 1,1-difluoroethyl (


)  group has emerged as a high-value bioisostere. It functions as a metabolically stable surrogate for ethyl, isopropyl, or carbonyl moieties, often improving lipophilicity (

) and membrane permeability while blocking oxidative metabolism at the benzylic position.

1-(1,1-Difluoroethyl)-2-iodobenzene is the premier reagent for installing this motif. However, its effective utilization in late-stage functionalization (LSF) is governed by two competing factors:

  • The Ortho-Effect: The steric bulk of the

    
     group at the ortho position relative to the iodine significantly retards oxidative addition and transmetallation rates compared to para-substituted analogs.
    
  • Fluorine Electronics: The electron-withdrawing nature of the

    
     group deactivates the arene, requiring highly active catalytic systems.
    

This guide details the protocols required to overcome these barriers, ensuring high-yield C-C and C-N bond formation while preserving the integrity of the sensitive difluoro-motif.

Chemical Profile & Bioisosteric Properties[1][2][3][4][5][6]

Before initiating synthesis, it is critical to understand the physicochemical shifts induced by this building block.

Table 1: Bioisosteric Comparison
FeatureEthyl (

)
Carbonyl (

)
1,1-Difluoroethyl (

)
Electronic Character Electron-DonatingElectron-WithdrawingStrongly Electron-Withdrawing
Metabolic Stability Low (Benzylic oxidation)VariableHigh (C-F bond strength)
H-Bond Capacity NoneAcceptorWeak Acceptor (Lipophilic H-bond)
Conformation FlexiblePlanar (

)
Tetrahedral (

), conformationally restricted
Lipophilicity (

)
BaselineLowers

Increases

(typically +0.3 to +0.5)
Mechanistic Considerations

The


 bond is shorter and stronger than 

, but the high electronegativity of fluorine creates a dipole. In the context of 1-(1,1-Difluoroethyl)-2-iodobenzene , the iodine atom is the reactive handle.[1] The adjacent

group imposes a "steric wall" that blocks standard ligands (like

) from effectively coordinating during the catalytic cycle, necessitating the use of Dialkylbiaryl phosphine ligands (Buchwald Ligands) .

Strategic Decision Logic (Flowchart)

Successful coupling depends on matching the catalyst to the nucleophile's steric profile.

CouplingLogic Start Substrate: 1-(1,1-Difluoroethyl)-2-iodobenzene Target Target Transformation? Start->Target Suzuki C-C Bond (Suzuki-Miyaura) Target->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Target->Buchwald Suz_Partner Coupling Partner Sterics? Suzuki->Suz_Partner Buch_Amine Amine Type? Buchwald->Buch_Amine Suz_Simple Unsubstituted Boronic Acid Suz_Partner->Suz_Simple Low Sterics Suz_Complex Ortho-Substituted/Heterocyclic Suz_Partner->Suz_Complex High Sterics Cat_SPhos System A: Pd(OAc)2 + S-Phos Base: K3PO4 Suz_Simple->Cat_SPhos Cat_XPhos System B: X-Phos Pd G2 Base: Cs2CO3 Suz_Complex->Cat_XPhos Buch_Prim Primary Amine Buch_Amine->Buch_Prim Buch_Sec Secondary Amine Buch_Amine->Buch_Sec Cat_Brett System C: BrettPhos Pd G3 Base: NaOtBu Buch_Prim->Cat_Brett Cat_Ru System D: RuPhos Pd G3 Base: LHMDS Buch_Sec->Cat_Ru

Figure 1: Decision matrix for selecting catalytic systems based on the steric demand of the coupling partner.

Application Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple 1-(1,1-difluoroethyl)-2-iodobenzene with a heteroaryl boronic acid. Challenge: The ortho-difluoroethyl group destabilizes the Pd(II) intermediate, making it prone to protodehalogenation (reduction) rather than transmetallation.

Materials
  • Reagent: 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv).

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst: XPhos Pd G2 (2-5 mol%).

    • Why: XPhos provides exceptional steric bulk to protect the active Pd(0) species and facilitates oxidative addition into the hindered C-I bond. The G2 precatalyst ensures rapid activation at lower temperatures.

  • Base:

    
     (Tribasic Potassium Phosphate)  (2.0 - 3.0 equiv).
    
    • Why: Milder than alkoxides, reducing the risk of base-mediated elimination of the benzylic fluorines.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the boronic acid (1.2 equiv),

    
     (3.0 equiv), and XPhos Pd G2 (0.02 equiv).
    
  • Substrate Addition: Add 1-(1,1-difluoroethyl)-2-iodobenzene (1.0 equiv). If the reagent is liquid, add it via syringe after solvent addition.

  • Solvation: Add the degassed Dioxane/Water mixture (concentration ~0.2 M relative to the iodide).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of HF elimination to form the vinyl fluoride byproduct.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over

    
    .
    
  • Purification: Flash chromatography. The difluoroethyl group is lipophilic; expect the product to elute earlier than non-fluorinated analogs.

Validation Criteria:

  • 19F NMR: Look for the characteristic quartet (or multiplet) around -85 to -95 ppm. Disappearance of the starting material signal and appearance of the product signal confirms coupling.

  • Byproduct Check: A vinyl fluoride signal (shifted significantly) indicates elimination; lower the temperature or switch to anhydrous conditions (

    
     in Toluene).
    

Application Protocol 2: Buchwald-Hartwig Amination

Objective: Install an amine adjacent to the difluoroethyl group (Aniline formation). Challenge: Steric clash between the bulky amine and the ortho-difluoroethyl group during the reductive elimination step.

Materials
  • Reagent: 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).

    • Why: These precatalysts are specifically designed for sterically demanding C-N couplings. RuPhos is the "gold standard" for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Charging: Add the Pd Precatalyst (1-3 mol%) and Base (NaOtBu).

  • Addition: Add the aryl iodide (1.0 equiv) and the amine (1.2 equiv). Add anhydrous Toluene (0.1 M).

  • Reaction: Heat to 90°C for 2–6 hours.

    • Critical Control: Monitor conversion by LCMS. If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Quench: Filter the mixture through a pad of Celite/Silica to remove Palladium residues.

  • Isolation: Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch to Pd-PEPPSI-IPr or increase catalyst loading to 5 mol%. Ensure strict anaerobic conditions.
Protodehalogenation (Ar-I

Ar-H)
Transmetallation is too slow; Pd hydride formation.Increase the concentration of the boronic acid. Switch solvent to n-Butanol or Toluene to alter solvation shells.
Vinyl Fluoride Formation Base-mediated HF elimination.The base is too strong. Switch from NaOtBu to

or

. Lower temperature by 10°C.
Homocoupling of Boronic Acid Oxygen leak in the system.Re-degas solvents (sparge with Argon for 20 mins).

References

  • Bioisosterism of Fluorine

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Suzuki-Miyaura Coupling of Ortho-Substituted Iodides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Difluoroethyl Group Properties

    • Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804.

  • Catalyst Selection (XPhos/RuPhos)

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • General Reactivity of 1-(1,1-difluoroethyl)

    • BenchChem. (n.d.). (1,1-Difluoro-2-iodoethyl)benzene Structure and Properties.

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 1-(1,1-difluoroethyl)-2-iodobenzene before handling.

Sources

Heck reaction optimization with 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Optimization of the Heck-Matsuda Reaction for the Synthesis of Substituted Styrenes using 1-(1,1-Difluoroethyl)-2-iodobenzene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: Navigating Challenges in Modern Cross-Coupling

The Palladium-catalyzed Heck-Matsuda reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. This reaction is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating substituted styrenes, which are key structural motifs in many active pharmaceutical ingredients.

This guide addresses the specific challenges associated with a sterically demanding and electronically deactivated substrate: 1-(1,1-difluoroethyl)-2-iodobenzene . The presence of the ortho-difluoroethyl group introduces significant steric hindrance around the reaction center and alters the electronic properties of the aryl halide. These factors can impede the standard Heck catalytic cycle, leading to low yields, slow reaction times, and the formation of undesirable side products.

Herein, we present a comprehensive framework for the systematic optimization of the Heck reaction for this challenging substrate. This document provides not only a step-by-step protocol but also delves into the mechanistic rationale behind each experimental choice, empowering researchers to adapt and troubleshoot their synthetic strategies effectively.

Mechanistic Insight: The Impact of the Ortho-Difluoroethyl Group

A successful Heck reaction hinges on the smooth execution of a catalytic cycle. Understanding how the unique features of 1-(1,1-difluoroethyl)-2-iodobenzene influence this cycle is paramount for targeted optimization.

The generally accepted mechanism for the Heck reaction involves several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of the alkene, and finally, β-hydride elimination followed by reductive elimination to regenerate the catalyst.

Heck_Catalytic_Cycle cluster_labels pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate pd0->oa_complex + Ar-I pd_aryl Aryl-Pd(II)-L₂ Complex oa_complex->pd_aryl Oxidative Addition alkene_complex π-Alkene Complex pd_aryl->alkene_complex + Alkene insertion_complex Migratory Insertion Intermediate alkene_complex->insertion_complex Migratory Insertion beta_hydride_complex β-Hydride Elimination Intermediate insertion_complex->beta_hydride_complex β-Hydride Elimination product_complex Product-Pd(II)-H Complex beta_hydride_complex->product_complex product_complex->pd0 Reductive Elimination (+ Base, - HB⁺X⁻) label_oa Rate-determining for electron-rich Ar-X label_re Catalyst Regeneration

Figure 1: The Heck Catalytic Cycle. A simplified representation of the key steps involved in the palladium-catalyzed coupling of an aryl halide and an alkene.

Key Challenges Posed by the Substrate:

  • Steric Hindrance: The bulky ortho-CF2CH3 group can significantly slow down the initial oxidative addition step, where the palladium center inserts into the carbon-iodine bond. This steric clash necessitates the use of specialized ligands that can facilitate this otherwise difficult transformation.

  • Electronic Effects: Fluorine is highly electronegative, making the difluoroethyl group strongly electron-withdrawing. This property decreases the electron density of the aromatic ring, which can, in principle, accelerate the oxidative addition step. However, the steric hindrance is often the dominant factor with ortho-substituents, creating a complex interplay that must be managed.

  • Catalyst Deactivation: Sterically congested intermediates are often more prone to decomposition pathways, which can lead to the formation of inactive palladium black and halt the reaction prematurely.

A Systematic Approach to Reaction Optimization

To overcome these challenges, a multi-parameter screening approach is recommended. The logical flow involves systematically evaluating the core components of the reaction: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

Optimization_Workflow start Start: Define Baseline Reaction (e.g., Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C) screen_catalyst Step 1: Catalyst & Ligand Screening start->screen_catalyst screen_base Step 2: Base Screening screen_catalyst->screen_base Select best ligand screen_solvent Step 3: Solvent Screening screen_base->screen_solvent Select best base screen_temp Step 4: Temperature Optimization screen_solvent->screen_temp Select best solvent optimized Optimized Protocol screen_temp->optimized Final Conditions

Figure 2: Logical workflow for the systematic optimization of the Heck reaction.

Parameter 1: Catalyst and Ligand Selection

Rationale: The choice of ligand is arguably the most critical factor for a challenging Heck coupling. For sterically hindered substrates like 1-(1,1-difluoroethyl)-2-iodobenzene, traditional ligands such as triphenylphosphine (PPh₃) are often ineffective. Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to be both bulky and electron-rich. The bulkiness promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the active catalyst, while the electron-rich nature accelerates the rate-limiting oxidative addition.

Screening Protocol: Set up a series of parallel reactions using a standard set of conditions (e.g., 1.0 eq. aryl iodide, 1.5 eq. alkene, 2.0 eq. K₂CO₃, in DMAc at 110 °C) while varying the catalyst and ligand.

Table 1: Proposed Catalyst & Ligand Screening Matrix

Entry Pd Source (mol%) Ligand (mol%) Rationale Target Yield (%)
1 Pd(OAc)₂ (2%) PPh₃ (4%) Baseline, traditional ligand
2 Pd₂(dba)₃ (1%) SPhos (2.5%) Bulky, electron-rich biarylphosphine
3 Pd₂(dba)₃ (1%) XPhos (2.5%) Increased steric bulk vs. SPhos
4 Pd₂(dba)₃ (1%) RuPhos (2.5%) Highly active for hindered substrates
5 Pd(OAc)₂ (2%) cataCXium® A (4%) Hindered di-adamantylphosphine ligand

| 6 | PEPPSI™-IPr (2%) | None (Pre-catalyst) | NHC-based catalyst, high stability | |

Parameter 2: Base Selection

Rationale: The base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle. Its strength and solubility can significantly impact the reaction. Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) are commonly used and are often effective. Cesium carbonate is more soluble and basic than potassium carbonate, which can sometimes accelerate the reaction. Organic bases like triethylamine (Et₃N) or DBU can also be used, but may lead to side reactions at high temperatures.

Screening Protocol: Using the best catalyst/ligand system identified in Step 1, screen a panel of bases.

Table 2: Proposed Base Screening Matrix

Entry Base (equivalents) Key Property Target Yield (%)
1 K₂CO₃ (2.0) Standard, cost-effective
2 Cs₂CO₃ (2.0) Higher solubility and basicity
3 K₃PO₄ (2.0) Non-nucleophilic, strong base
4 Et₃N (3.0) Organic, soluble amine base

| 5 | DBU (2.0) | Non-nucleophilic, strong organic base | |

Parameter 3: Solvent Selection

Rationale: The solvent must solubilize all components and, more importantly, stabilize the charged intermediates in the catalytic cycle. High-boiling polar aprotic solvents are the standard choice for Heck reactions as they facilitate the reaction at elevated temperatures.

Screening Protocol: Using the best catalyst/ligand and base combination, screen a variety of suitable solvents.

Table 3: Proposed Solvent Screening Matrix

Entry Solvent Boiling Point (°C) Key Property Target Yield (%)
1 Dioxane 101 Common, moderate polarity
2 Toluene 111 Non-polar, for comparison
3 DMF 153 Highly polar aprotic
4 DMAc 165 Highly polar, higher boiling point

| 5 | NMP | 202 | Very high boiling point, excellent solubilizer | |

Detailed Experimental Protocol: An Optimized Procedure

The following protocol is a representative procedure based on a hypothetical set of optimized conditions derived from the screening strategy above. Note: This protocol should be adapted based on the results of your specific optimization studies.

Optimized Conditions (Hypothetical Example):

  • Catalyst System: Pd₂(dba)₃ / SPhos

  • Base: Cs₂CO₃

  • Solvent: DMAc

  • Temperature: 120 °C

Materials and Equipment:

  • 1-(1,1-Difluoroethyl)-2-iodobenzene (1.0 eq.)

  • Styrene (or other alkene partner) (1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq., 1 mol%)

  • SPhos (0.025 eq., 2.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add Cs₂CO₃ (2.0 eq.). The flask should be equipped with a magnetic stir bar.

  • Reagent Addition: In sequence, add the palladium precursor Pd₂(dba)₃ (0.01 eq.), the SPhos ligand (0.025 eq.), and 1-(1,1-difluoroethyl)-2-iodobenzene (1.0 eq.).

  • Solvent and Alkene Addition: Add anhydrous DMAc (to achieve a concentration of ~0.1 M with respect to the aryl iodide). Finally, add the alkene (1.5 eq.) via syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

  • Reaction Execution: Lower the flask into a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. A typical reaction time might be 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Inappropriate ligand/base/solvent combination. 1. Ensure rigorous inert atmosphere technique; degas solvent thoroughly.2. Increase temperature in 10-20 °C increments.3. Re-screen reaction parameters; consider a more active ligand like RuPhos.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Ligand is not robust enough. 1. Use a more robust ligand (e.g., NHC-based pre-catalyst).2. Lower the reaction temperature.3. Increase ligand loading slightly (e.g., from 2.5 mol% to 4 mol%).
Side Product Formation (e.g., Heck Arylation) 1. Reaction stoichiometry is off.2. Base is too strong or nucleophilic. 1. Ensure alkene is in slight excess (1.2-1.5 eq.).2. Switch to a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃.

| Poor Reproducibility | 1. Inconsistent reagent quality (especially base and solvent).2. Variable oxygen/moisture contamination. | 1. Use freshly purchased, anhydrous solvents and dry the base before use.2. Standardize the reaction setup and inerting procedure. |

References

  • The Heck reaction: a historical perspective. Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009-3066.[Link]

  • A career in catalysis: the Heck reaction. Heck, R. F. (2006). Journal of Organometallic Chemistry, 691(21), 4315-4323.[Link]

  • Mechanism of the Heck Reaction. de Vries, J. G. (2007). In The Heck Reaction (pp. 7-37). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • The Role of Electronic Effects in the Heck Reaction. Knowles, J. P., & Whiting, A. (2007). Organic & Biomolecular Chemistry, 5(21), 3395-3405.[Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361.[Link]

  • Design and Preparation of New Palladium Catalysts for Cross-Coupling Reactions. Organ, M. G., et al. (2016). Angewandte Chemie International Edition, 55(34), 9092-9109.[Link]

Application Notes & Protocols: Strategic Incorporation of 1,1-Difluoroethyl Motifs into Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of the 1,1-Difluoroethyl Group as a Privileged Bioisostere

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of lead optimization. Among these, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable functional group. Its significance lies in its role as a bioisostere for the ubiquitous but often metabolically labile methoxy group (-OCH₃).[1][2][3] The replacement of an ether oxygen with a difluoromethylene unit preserves key steric and electronic features while offering profound advantages in metabolic stability, lipophilicity, and target engagement.[1][2]

Aryl ethers are common in bioactive scaffolds but are frequently susceptible to oxidative metabolism via O-dealkylation, representing a significant liability.[1] The 1,1-difluoroethyl group effectively blocks this metabolic pathway, enhancing the pharmacokinetic profile of drug candidates.[1] For instance, in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, replacing a methoxy group with a difluoroethyl group led to a remarkable improvement in potency.[4] Similarly, the clinical candidate LSZ102, for estrogen receptor alpha-positive breast cancer, features this strategic substitution.[4] This guide provides a detailed overview of the primary synthetic strategies for incorporating this critical motif, with an emphasis on the causality behind experimental choices and field-proven protocols for researchers in drug development.

Core Synthetic Strategies: A Comparative Overview

The installation of the 1,1-difluoroethyl group can be broadly categorized into three main approaches: nucleophilic, radical, and transition-metal-catalyzed methods. The choice of strategy is dictated by the substrate, the desired point of functionalization, and the stage of the synthetic sequence (e.g., early-stage building block synthesis vs. late-stage functionalization).

Table 1: Comparison of Key 1,1-Difluoroethylation Strategies
Methodology Typical Substrates Key Reagent(s) Advantages Limitations
Nucleophilic Addition Aldehydes, Imines, Ketones(1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃)High reactivity with carbonyls; predictable addition.Reagent can be volatile; requires multi-step synthesis.[5]
Radical C-H Functionalization Electron-deficient heterocyclesSodium 1,1-difluoroethanesulfinate (CH₃CF₂SO₂Na)Excellent for late-stage functionalization; mild conditions.[1]Substrate scope can be limited to specific heterocycles; requires an oxidant.
Cross-Coupling (Hetero)aryl halides, boronic acids1,1-Difluoroethyl chloride (CH₃CF₂Cl)Utilizes cheap, abundant starting material; broad substrate scope.[4][6]Requires transition-metal catalyst and ligand optimization.

Radical 1,1-Difluoroethylation for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful paradigm in drug discovery, allowing for the direct modification of complex molecular scaffolds without de novo synthesis.[7][8][9] Radical difluoroethylation using sulfinate salts is exceptionally well-suited for this purpose, particularly for the modification of heteroaromatic systems prevalent in pharmaceuticals.[1][2]

Mechanistic Rationale

The key reagent, sodium 1,1-difluoroethanesulfinate (DFES-Na, CH₃CF₂SO₂Na), serves as a robust precursor to the 1,1-difluoroethyl radical (•CF₂CH₃).[1] In the presence of a suitable oxidant, such as tert-butyl hydroperoxide (TBHP), and an acid, DFES-Na undergoes a single-electron transfer (SET) to generate the radical. This highly reactive species can then engage in a Minisci-type reaction, preferentially adding to electron-deficient positions on heteroaromatic rings.[10] This process is highly valued because it functionalizes C-H bonds directly under relatively mild conditions.

radical_workflow reagent CH₃CF₂SO₂Na (DFES-Na) radical •CF₂CH₃ (1,1-Difluoroethyl Radical) reagent->radical Oxidation oxidant Oxidant (TBHP) Acid (TsOH) oxidant->radical intermediate Radical Adduct Intermediate radical->intermediate Addition heterocycle Heteroaromatic Substrate heterocycle->intermediate product Functionalized Product intermediate->product Oxidation & Deprotonation

Caption: Workflow for radical C-H difluoroethylation of heterocycles.

Protocol: Radical Difluoroethylation of a Heteroaromatic Substrate

This protocol is adapted from methodologies developed for the direct functionalization of heterocycles.[1]

Materials:

  • Heteroaromatic substrate (1.0 equiv)

  • Sodium 1,1-difluoroethanesulfinate (DFES-Na) (2.0 equiv)

  • Zinc chloride (ZnCl₂, 1.0 M in Et₂O) (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv)

  • Dichloromethane (DCM) or similar solvent

Procedure:

  • To a round-bottom flask charged with the heteroaromatic substrate (0.5 mmol, 1.0 equiv), add DFES-Na (1.0 mmol, 2.0 equiv) and TsOH·H₂O (0.5 mmol, 1.0 equiv).

  • Add the solvent (e.g., DCM, 5 mL) and cool the mixture to 0 °C in an ice bath.

  • Add ZnCl₂ (0.5 mL of 1.0 M solution, 0.5 mmol, 1.0 equiv) to the stirring suspension.

  • Slowly add TBHP (0.32 mL, 2.5 mmol, 5.0 equiv) dropwise over 5 minutes. Caution: This reaction can be exothermic.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 8 to 16 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1,1-difluoroethylated heterocycle.

Transition-Metal Catalyzed 1,1-Difluoroethylation

Cross-coupling reactions offer a powerful and versatile method for forming C(sp²)-C(sp³) bonds. Nickel catalysis has recently been harnessed to couple arylboronic acids with the inexpensive and abundant industrial raw material, 1,1-difluoroethyl chloride (CH₃CF₂Cl), a significant advancement over previous methods that required pre-functionalized or more expensive reagents.[4][11][12]

Mechanistic Rationale

The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle.[4] An active Ni(I) species is generated in situ, which then undergoes transmetalation with the arylboronic acid. The resulting arylnickel(I) complex reacts with CH₃CF₂Cl via oxidative addition to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel complex furnishes the desired (1,1-difluoroethyl)arene product and regenerates the Ni(I) catalyst to continue the cycle. The choice of ligand (e.g., a bipyridine derivative) and co-additives (e.g., DMAP) is critical for facilitating the key steps and stabilizing the nickel intermediates.[4]

nickel_cycle Ni1 LnNi(I)X ArNi1 Ar-Ni(I)Ln Ni1->ArNi1 Transmetalation Ni3 Ar-Ni(III)(CF₂CH₃)XLn ArNi1->Ni3 Oxidative Addition waste1 B(OH)₂X ArNi1->waste1 Ni3->Ni1 Reductive Elimination prod Ar-CF₂CH₃ Ni3->prod waste2 Cl⁻ Ni3->waste2 sub1 Ar-B(OH)₂ sub1->Ni1 sub2 CH₃CF₂Cl sub2->ArNi1

Caption: Plausible Ni(I)/Ni(III) cycle for difluoroethylation.

Protocol: Nickel-Catalyzed Difluoroethylation of Arylboronic Acids

This protocol is based on the nickel-catalyzed coupling of arylboronic acids with CH₃CF₂Cl.[4][11]

Materials:

  • Arylboronic acid (1.0 equiv)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • 4,4'-Dimethoxy-2,2'-bipyridine (diOMebpy) (10 mol%)

  • 4-(Dimethylamino)pyridine (DMAP) (70 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl) (gas)

Procedure:

  • Setup: To a pressure-rated reaction tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv), NiCl₂(PPh₃)₂ (6.5 mg, 0.01 mmol, 5 mol%), diOMebpy (4.3 mg, 0.02 mmol, 10 mol%), DMAP (17.1 mg, 0.14 mmol, 70 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DME (2 mL) via syringe.

  • Cool the tube to -78 °C (dry ice/acetone bath).

  • Carefully condense CH₃CF₂Cl gas (approx. 2.0-2.5 mmol, 10-12.5 equiv) into the reaction tube. The amount can be determined by mass difference or by bubbling the gas for a set time.

  • Seal the tube tightly and transfer it to a preheated oil bath at 110 °C.

  • Stir the reaction for 5-12 hours. Monitor by taking aliquots (after cooling) for GC-MS or LC-MS analysis.

  • After completion, cool the reaction to room temperature and carefully vent the excess CH₃CF₂Cl in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the (1,1-difluoroethyl)arene product.

Nucleophilic 1,1-Difluoroethylation

For the synthesis of molecules where the difluoroethyl group is attached to a saturated carbon, particularly one derived from a carbonyl group, nucleophilic addition is the most direct strategy. The key reagent for this transformation is (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃), which acts as a synthetic equivalent of the "CF₂CH₃⁻" anion.[5][13]

Mechanistic Rationale

The silicon-carbon bond in TMSCF₂CH₃ is relatively strong.[13] Activation with a nucleophilic fluoride source, such as cesium fluoride (CsF) or tetramethylammonium fluoride (Me₄NF), is required to generate a hypervalent siliconate intermediate. This intermediate is highly reactive and effectively delivers the 1,1-difluoroethyl nucleophile to an electrophilic partner, such as an aldehyde or imine. The reaction is driven by the formation of the highly stable Si-F bond in the resulting trimethylsilyl fluoride byproduct.

nucleophilic_workflow reagent TMS-CF₂CH₃ nucleophile [CF₂CH₃]⁻ (Nucleophile) reagent->nucleophile activator Fluoride Source (e.g., CsF) activator->reagent Activation electrophile Aldehyde (R-CHO) or Imine nucleophile->electrophile Addition adduct Alkoxide/Amide Adduct electrophile->adduct product Difluoroethylated Alcohol/Amine adduct->product Workup (H⁺)

Caption: Workflow for nucleophilic 1,1-difluoroethylation.

Protocol: Nucleophilic Addition to an Aldehyde

This protocol describes the addition of TMSCF₂CH₃ to an aldehyde, a common method for creating 1,1-difluoro-2-alkanols.[13]

Materials:

  • Aldehyde substrate (1.0 equiv)

  • (1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃) (1.2 equiv)

  • Cesium fluoride (CsF) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv), TMSCF₂CH₃ (1.2 mmol, 1.2 equiv), and CsF (0.1 mmol, 0.1 equiv).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Note: High temperatures are often required due to the strength of the Si-CF₂R bond.[13]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting product is a silyl-protected alcohol. To deprotect, dissolve the crude residue in THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF, and stir at room temperature for 1-2 hours.

  • After deprotection is complete (monitored by TLC), quench with water, extract with ethyl acetate, and purify by flash column chromatography to yield the final alcohol product.

References

  • Prakash, G. K. S., Mogi, R., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1098-1103. [Link]

  • ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. [Link]

  • Shen, X., & Zhang, C. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. Organic Letters, 18(24), 6308-6311. [Link]

  • Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28409-28413. [Link]

  • Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3779-3783. [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • Ball, M., et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Tian, Y., et al. (2024). Difluoroethylation Reactions of Organic Compounds. European Journal of Organic Chemistry, 27, e202301199. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. [Link]

  • ResearchGate. (n.d.). Typical methods for the synthesis of 1,1‐difluoroalkenes from 1‐trifluoromethyl alkenes. [Link]

  • RSC Publishing. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Ball, M., et al. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

  • MPG.PuRe. (n.d.). Late-Stage Aromatic C-H Difluoroalkylation and Amination via Arylthianthrenium Salts and 18F-labeling of Peptide via Ruthenium-Mediated Deoxyfluorination. [Link]

  • Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

  • Stenutz. (n.d.). 1,1-difluoroethene. [Link]

  • Google Patents. (n.d.). US20020107421A1 - Catalyst and method for producing 1,1-difluoroethane.
  • ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. [Link]

  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

  • PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • ResearchGate. (2023). Regioselective, catalytic 1,1-difluorination of enynes. [Link]

  • eScholarship. (2023). Regioselective, catalytic 1,1-difluorination of enynes. [Link]

  • Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. [Link]

  • PMC. (n.d.). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. [Link]

  • PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • MDPI. (2020). Selectivity Dependence of 1,1-Difluoro-1-Chloroethane Dehydrohalogenation on the Metal–Support Interaction over SrF 2 Catalyst. [Link]

  • Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Thieme Chemistry. (n.d.). Late-Stage Functionalization of Complex Small Molecules. [Link]

  • Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • PubMed. (n.d.). New electrophilic difluoromethylating reagent. [Link]

  • ACS Publications. (1996). Electrophilic Perfluoroalkylating Agents. [Link]

  • MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

  • RSC Publishing. (n.d.). Recent advances in trifluoroethylation reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1,1-Difluoroethyl)-2-iodobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in isolating this key synthetic intermediate in high purity. We provide in-depth, experience-based answers to common questions and troubleshooting scenarios to streamline your purification workflow and ensure the quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(1,1-Difluoroethyl)-2-iodobenzene?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies, you can anticipate several classes of byproducts:

  • Unreacted Starting Materials: Residual 2-iodoaniline or other precursors from diazotization reactions are common.[1]

  • Positional Isomers: Depending on the selectivity of your reaction, you may find isomers such as 1-(1,1-Difluoroethyl)-3-iodobenzene and 1-(1,1-Difluoroethyl)-4-iodobenzene. Separating these can be particularly challenging due to their similar physical properties.[2][3]

  • Related Byproducts: Incomplete reactions or side reactions can lead to compounds like 1-ethyl-2-iodobenzene or mono-fluorinated analogues.

  • Degradation Products: Organoiodine compounds can be sensitive to heat and light, potentially leading to the formation of colored impurities or free iodine.[4][5] Hydrolysis of the difluoroethyl group under certain conditions, though less common, is also a possibility.[5]

  • Reagents and Solvents: Residual solvents from the reaction or workup, and byproducts from reagents (e.g., from a difluoroethylating agent), may also be present.[6]

Q2: What is the recommended primary purification method for 1-(1,1-Difluoroethyl)-2-iodobenzene on a laboratory scale?

A2: For laboratory-scale purification (milligrams to several grams), flash column chromatography is the most versatile and effective method.[7][8] It allows for the efficient separation of the target compound from both more polar and less polar impurities. The polarity differences between the desired ortho-isomer and any meta- or para-isomers are often sufficient for separation on a silica gel stationary phase with an optimized solvent system.[8][9]

Q3: How can I accurately assess the purity of my final product?

A3: A multi-technique approach is essential for a comprehensive purity assessment. No single method can definitively identify all potential impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and detecting non-volatile impurities.[11][12] Using a diode array detector (DAD) can help identify impurities that may not have a strong chromophore at a single wavelength.[10]

  • Gas Chromatography (GC): For a volatile compound like 1-(1,1-Difluoroethyl)-2-iodobenzene, GC coupled with a Flame Ionization Detector (GC-FID) is excellent for assessing purity and detecting volatile impurities. GC-Mass Spectrometry (GC-MS) is invaluable for identifying the structures of any separated byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial not only for structural confirmation but also for purity analysis. The presence of unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[13]

Q4: Are there any specific handling or stability concerns during purification?

A4: Yes. Organoiodine compounds can be light-sensitive. It is advisable to protect the compound from direct light during purification and storage, for instance, by wrapping chromatography columns and collection flasks in aluminum foil.[4] Additionally, prolonged exposure to high heat during methods like distillation should be minimized to prevent thermal decomposition.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Scenario 1: Poor Separation in Column Chromatography

Q: My TLC analysis shows co-eluting spots, and my column chromatography is failing to separate the target compound from a persistent impurity. What steps should I take?

A: This is a classic challenge in chromatography, often caused by an inadequately optimized mobile phase or issues with the stationary phase.

Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., polar silica gel) and the mobile phase (a less polar solvent system).[7][8] If the polarities of your target compound and an impurity are very similar, they will travel through the column at nearly the same rate, resulting in poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Solvent Polarity: Your primary strategy should be to use a less polar eluent system. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate. Systematically decrease the percentage of the more polar solvent (ethyl acetate). This increases the interaction of the compounds with the polar silica, enhancing the separation between components with small polarity differences.

    • Try Different Solvents: If hexane/ethyl acetate fails, switch to a different solvent system. For example, a hexane/dichloromethane or hexane/diethyl ether system can alter the selectivity of the separation. The choice of solvent affects how it competes with your compounds for binding sites on the silica gel.[7]

  • Employ a Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a very non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity over the course of the separation. This technique is highly effective at separating compounds with close retention factors (Rf).

  • Consider a Different Stationary Phase: While silica gel is standard, other stationary phases may offer better selectivity. For fluorinated compounds, a fluorinated stationary phase can sometimes provide unique separation characteristics based on fluorous interactions rather than just polarity.[14]

Workflow for Optimizing Column Chromatography

Caption: Troubleshooting workflow for poor column chromatography separation.

Scenario 2: Product Decomposition During Distillation

Q: I am attempting to purify my compound by distillation, but the collected product is colored, and the yield is low. I suspect decomposition. How can I mitigate this?

A: Thermal decomposition is a significant risk when distilling functionalized aromatic compounds, especially those containing iodine.

Causality: The C-I bond is the weakest of the carbon-halogen bonds. At elevated temperatures required for atmospheric distillation, this bond can cleave, leading to the formation of radicals and colored byproducts like molecular iodine (I₂).[1]

Solutions:

  • Use Vacuum Distillation: The most critical adjustment is to perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a much lower temperature where thermal decomposition is less likely.[4]

  • Add a Copper Scavenger: Adding a small piece of copper wire or copper powder to the distilling flask can help scavenge any free iodine that forms, preventing it from contaminating the distillate.

  • Consider Steam Distillation: For compounds that are immiscible with water and have a sufficiently high vapor pressure, steam distillation is an excellent alternative.[1][4] It allows the compound to co-distill with water at a temperature below 100 °C, effectively avoiding thermal decomposition. The product can then be easily separated from the aqueous phase.[4]

Data Table: Physical Properties of Target Compound and Potential Isomer
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-(1,1-Difluoroethyl)-2-iodobenzeneC₈H₇F₂I268.04~220-230 (est. at atm. pressure)
1-(1,1-Difluoroethyl)-3-iodobenzeneC₈H₇F₂I268.04~215-225 (est. at atm. pressure)[15]

Note: Experimental boiling points may vary. Vacuum distillation is strongly recommended.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 1-(1,1-Difluoroethyl)-2-iodobenzene. Optimization will be required based on your specific impurity profile.

1. Preparation of the Column:

  • Select a glass column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% Hexane). Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

  • Carefully add the sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin eluting the column with your starting mobile phase (e.g., Hexane/Ethyl Acetate 99:1). Apply positive pressure ("flash" chromatography) for a faster and more efficient separation.[7]

  • Collect fractions of a consistent volume in numbered test tubes or vials.

  • If using a gradient, slowly and systematically increase the polarity of the mobile phase.

4. Analysis of Fractions:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot every few fractions on a TLC plate and elute with a slightly more polar solvent system than used for the column to ensure good spot separation.

  • Visualize the spots under a UV lamp (254 nm). The desired product and impurities should appear as dark spots.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity using the analytical methods described in the FAQ section.

Visualization of the General Purification Workflow

Sources

Handling volatility issues with 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1,1-Difluoroethyl)-2-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the handling and reactivity of this compound, with a specific focus on issues stemming from its volatility. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of 1-(1,1-Difluoroethyl)-2-iodobenzene.

Q1: How volatile is 1-(1,1-Difluoroethyl)-2-iodobenzene?

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Iodobenzene204.01188 °C[1]
1-Fluoro-2-iodobenzene222.00188-189 °C[2][3]
1,2-Difluoro-4-iodobenzene239.99177-178 °C[4]
1-(1,1-Difluoroethyl)-2-iodobenzene268.04Estimated >180 °C

Based on these data, 1-(1,1-Difluoroethyl)-2-iodobenzene is a high-boiling liquid with moderate volatility. Significant evaporative loss is not expected at ambient temperature during routine handling, but it can become a critical factor at the elevated temperatures often required for cross-coupling reactions.

Q2: How should I store 1-(1,1-Difluoroethyl)-2-iodobenzene?

Proper storage is crucial to maintain the integrity of the reagent. Like many aryl iodides, it can be sensitive to light and heat, which can cause decomposition and the formation of elemental iodine, often observed as a pink or brownish tint.

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is tightly sealed to prevent condensation upon removal.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Keep in an amber or opaque vial to protect from light.[5]

  • Container: Use a vial with a PTFE-lined cap to ensure a tight seal and prevent reaction with the cap liner.

Q3: My 1-(1,1-Difluoroethyl)-2-iodobenzene has a slight color. Can I still use it?

A faint yellow or pink color indicates the presence of trace amounts of iodine due to slow decomposition. For many applications, particularly for initial screening experiments, this small amount of impurity may not significantly affect the outcome. However, for high-precision experiments or when reaction yields are unexpectedly low, it is advisable to purify the reagent by passing it through a short plug of activated alumina or by distillation under reduced pressure.

Q4: What are the primary safety concerns when handling this compound?

As with any halogenated organic compound, appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coat, and chemical-resistant gloves.[6][7] Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors, especially when heating.[5]

Part 2: Troubleshooting Guide for Volatility-Related Issues in Reactions

The moderate volatility of 1-(1,1-Difluoroethyl)-2-iodobenzene becomes a significant factor at elevated reaction temperatures. This guide provides solutions to common problems encountered in such scenarios.

Issue 1: Inconsistent or Low Reaction Yields

Symptoms: You are running a Suzuki or Sonogashira coupling reaction at 80-100 °C and observe inconsistent yields between runs, or the yield is consistently lower than expected.

Root Cause Analysis: At elevated temperatures in an open or poorly sealed vessel, 1-(1,1-Difluoroethyl)-2-iodobenzene can evaporate over the course of the reaction. This leads to a change in the stoichiometry of the reactants, making the other coupling partner the limiting reagent and thus reducing the theoretical yield.

Solutions:

  • Reaction Setup:

    • Reflux Condenser: For reactions at or near the boiling point of the solvent, a reflux condenser is essential. This ensures that any vaporized solvent and reactant are condensed and returned to the reaction mixture, maintaining a constant concentration.

    • Sealed Tube/Pressure Reactor: For reactions requiring temperatures significantly above the solvent's boiling point, a sealed tube or a pressure reactor is the most robust solution. This physically contains all reactants and prevents any loss due to evaporation.[8]

  • Temperature Control:

    • Carefully control the reaction temperature. Overheating will increase the vapor pressure of the reactant and exacerbate evaporative losses. Use an oil bath with a temperature controller for precise heating.

Issue 2: Stoichiometric Imbalance and Side Reactions

Symptoms: You observe the formation of significant side products, such as the homocoupling of the other reaction partner, and incomplete consumption of your starting material.

Root Cause Analysis: The evaporative loss of 1-(1,1-Difluoroethyl)-2-iodobenzene can alter the molar ratio of the reactants. In a Suzuki coupling, for example, a decrease in the concentration of the aryl iodide can favor the homocoupling of the boronic acid.

Solutions:

  • Accurate Dispensing of the Volatile Reagent:

    • Reverse Pipetting: When measuring and transferring 1-(1,1-Difluoroethyl)-2-iodobenzene, use the reverse pipetting technique to compensate for vapor pressure effects inside the pipette tip and ensure accurate delivery.[9]

    • Chilled Syringe/Pipette Tip: For highly accurate additions, consider pre-chilling the syringe or pipette tip to reduce immediate volatilization upon contact with the liquid.

  • Controlled Addition:

    • If the reaction is sensitive to the concentration of the aryl iodide, consider a slow addition of 1-(1,1-Difluoroethyl)-2-iodobenzene using a syringe pump. This can maintain a low, steady concentration of the reagent and minimize side reactions.

Issue 3: Pressure Buildup in Sealed Systems

Symptoms: When using a sealed tube or pressure reactor, you notice a significant pressure increase, or in a worst-case scenario, the vessel fails.

Root Cause Analysis: Heating a volatile compound in a sealed vessel will inevitably increase the internal pressure. This pressure is a combination of the solvent vapor pressure and the vapor pressure of the volatile reactants and products. If the reaction also generates gaseous byproducts, the pressure can exceed the safe limits of the vessel.

Solutions:

  • Proper Headspace: Do not overfill the reaction vessel. A general rule of thumb is to fill the vessel to no more than two-thirds of its total volume to allow for vapor expansion.

  • Vessel Selection: Ensure your sealed tube or pressure reactor is rated for the temperatures and pressures you anticipate. For high-pressure reactions, a steel autoclave is a safer alternative to a glass sealed tube.

  • Pressure Monitoring: If using a dedicated pressure reactor, monitor the internal pressure throughout the reaction.

Part 3: Experimental Protocols

Protocol 1: Setting up a Reaction Under Reflux

This protocol is suitable for reactions where the desired temperature is close to the boiling point of the chosen solvent.

  • Glassware Preparation: Ensure all glassware is oven-dried and free of moisture.

  • Assembly:

    • Place a round-bottom flask equipped with a magnetic stir bar in a heating mantle or oil bath.

    • Attach a reflux condenser vertically to the flask.

    • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

  • Reagent Addition:

    • Add the solid reagents and the solvent to the flask.

    • Add 1-(1,1-Difluoroethyl)-2-iodobenzene via syringe or pipette.

  • Inert Atmosphere: Purge the system with an inert gas (argon or nitrogen) by inserting a needle connected to the gas line through a septum at the top of the condenser.

  • Heating: Begin stirring and slowly heat the mixture to the boiling point of the solvent. You should observe a "reflux ring" of condensing vapor in the lower part of the condenser.

  • Monitoring: Maintain the reflux for the desired reaction time, ensuring the reflux ring does not climb more than halfway up the condenser.

Protocol 2: Using a Sealed Tube for Reactions Above Solvent Boiling Point

This protocol is necessary when the reaction temperature exceeds the boiling point of the solvent.

  • Reagent Addition:

    • Add all solid reagents to a heavy-walled pressure tube (sealed tube) equipped with a small magnetic stir bar.

    • Add the solvent and then 1-(1,1-Difluoroethyl)-2-iodobenzene.

  • Degassing (Optional but Recommended): For oxygen-sensitive reactions, perform a freeze-pump-thaw cycle before sealing the tube.

  • Sealing: Securely seal the tube with a threaded cap containing a PTFE liner. Ensure the seal is tight to prevent any leakage.

  • Safety Precautions: Place the sealed tube inside a secondary container or behind a blast shield as a safety precaution.

  • Heating: Place the tube in a heating block or oil bath and heat to the desired temperature.

  • Cooling: After the reaction is complete, allow the tube to cool to room temperature completely before attempting to open it. Cooling in an ice bath can help dissipate pressure more quickly, but do so behind a blast shield.

Part 4: Visualization & Data

Workflow for Handling Volatile Reagents in Cross-Coupling Reactions

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Troubleshooting storage Store under Inert Gas, Cool & Dark Conditions purity Check Purity (Colorless is Ideal) storage->purity dispense Accurate Dispensing (Reverse Pipetting) purity->dispense vessel Choose Appropriate Vessel dispense->vessel reflux Reflux Condenser (T ≤ Solvent BP) vessel->reflux If sealed_tube Sealed Tube/Pressure Reactor (T > Solvent BP) vessel->sealed_tube If heating Precise Temperature Control reflux->heating sealed_tube->heating monitoring Monitor for Pressure (Sealed Systems) heating->monitoring analysis Analyze for Side Products (e.g., Homocoupling) monitoring->analysis G start Low or Inconsistent Yield? temp_check Is T > Ambient? start->temp_check vessel_check Is Vessel Sealed? temp_check->vessel_check Yes solution1 Consider Volatility Not the Primary Issue temp_check->solution1 No reflux_check Using Reflux? vessel_check->reflux_check No stoichiometry_check Stoichiometry Issue? vessel_check->stoichiometry_check Yes solution2 Use Reflux Condenser reflux_check->solution2 No solution3 Use Sealed Tube/ Pressure Reactor reflux_check->solution3 Yes solution4 Re-evaluate Reactant Ratios & Use Reverse Pipetting stoichiometry_check->solution4

Caption: Troubleshooting logic for low yields.

References

  • How to use a pipette for volatile liquids. (2022, November 15). News-Medical.Net. Retrieved February 14, 2026, from [Link]

  • Pressure reactor. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Söderholm, S., & Artimo, P. (2021, November 26). Techniques for Pipetting Challenging Liquids. Sartorius. Retrieved February 14, 2026, from [Link]

  • How to Add Reagents to a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Lesson Learn from accidents: Sealed Tube. (n.d.). National Sun Yat-sen University. Retrieved February 14, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Effect of Water Losses by Evaporation and Chemical Reaction in an Industrial Slaker Reactor. (2006, March 8). SciELO. Retrieved February 14, 2026, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). BoroScience. Retrieved February 14, 2026, from [Link]

  • Mass Transport and Reactions in the Tube-in-Tube Reactor. (n.d.). DSpace@MIT. Retrieved February 14, 2026, from [Link]

  • How To Measure Loss Of Mass In A Reaction. (2016, November 24). YouTube. Retrieved February 14, 2026, from [Link]

  • How to calculate the rate of evaporation of a solvent in the reactor in each batch? (2023, September 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Efficient Copper-Free and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021, August 3). Chemical Engineering Transactions. Retrieved February 14, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Reactions in a 'Sealed Tube'. (2009, December 16). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]

  • Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Bicocca. Retrieved February 14, 2026, from [Link]

  • The importance of the sealing of a vessel for chemical synthesis and process development. (2020, September 15). Radleys. Retrieved February 14, 2026, from [Link]

  • How to calculate evaporation rate of an organic solvent. (2017, August 2). Quora. Retrieved February 14, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 14, 2026, from [Link]

  • Material Safety Data Sheet. (n.d.). FAVORGEN BIOTECH CORP. Retrieved February 14, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction Catalyzed by Pd/CuFe2O4 MNPs. (2024, December 7). International Journal of New Chemistry. Retrieved February 14, 2026, from [Link]

  • Inorganic Syntheses, Volume 13. (n.d.). Google Books.
  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025, November 25). iris.unina.it. Retrieved February 14, 2026, from [Link]

  • Tips & Tricks: Volatile Compounds. (n.d.). University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Iodobenzene. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • VAPOR PRESSURE. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry. Retrieved February 14, 2026, from [Link]

  • 1,2-DICHLORO-1,1-DIFLUOROETHANE (HFA-132b). (n.d.). ECETOC. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Ortho-Substituted Iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: OPT-PD-IODO-ORTHO Subject: Overcoming Steric Hindrance and Catalyst Deactivation in Cross-Coupling

Executive Summary

You are encountering high catalyst loading requirements (5–10 mol%) when coupling ortho-substituted iodobenzenes. This is a counter-intuitive problem. While aryl iodides typically undergo oxidative addition (OA) faster than bromides or chlorides, ortho-substituted iodides suffer from a specific deactivation pathway known as the "Iodide Effect" (formation of stable bridging dimers) and steric retardation during the transmetallation step.

This guide provides a root-cause analysis and actionable protocols to reduce catalyst loading to <1 mol% while maintaining conversion.

Phase 1: Diagnostic Framework (The "Why")
The Deception of Aryl Iodides

Users often assume that because the C–I bond is weak, the reaction should be fast. However, in ortho-substituted systems, two distinct failure modes occur that are not present with bromides or chlorides:

  • The Bridging Dimer Trap: Large iodine atoms are excellent bridging ligands. After oxidative addition, the resulting monomeric Pd(II) species is unstable and prone to forming inactive [Pd(Ar)(μ-I)L]2 dimers, especially when the ligand is not bulky enough to shield the metal center.

  • The "Cone Angle" Clash: During transmetallation (in Suzuki/Sonogashira) or amine binding (in Buchwald-Hartwig), the ortho substituent clashes with the incoming nucleophile. If the catalyst is tied up in a dimer, it cannot open up a coordination site to relieve this strain.

Visualizing the Failure Mode:

IodideTrap Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex (Unstable) [L-Pd(Ar)(I)] Pd0->OA_Complex Fast OA ArI Ortho-Substituted Aryl Iodide Dimer INACTIVE DIMER [Pd(Ar)(μ-I)L]2 OA_Complex->Dimer Major Pathway (Iodide Bridging) Product Coupled Product OA_Complex->Product Minor Pathway (Slow Transmetallation) Dimer->OA_Complex Slow Equilibrium

Figure 1: The "Iodide Trap." Unlike bromides, iodides readily form stable, inactive dimers (Red Octagon) that sequester the catalyst, requiring higher loading to maintain a population of active species.

Phase 2: Protocol Optimization (The "How")

To lower catalyst loading, you must destabilize the dimer and accelerate the transmetallation step.

Solution A: The Ligand Switch (Steric Bulk + Secondary Interaction)

Standard ligands like PPh3 or dppf are insufficient. You require Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Why: Ligands like SPhos and XPhos have a secondary interaction between the Pd center and the ipso-carbon of the ligand's lower ring. This "covers" the metal center, physically preventing the formation of the bridging iodide dimer.

LigandApplicationRecommended For
SPhos UniversalGeneral purpose for ortho-substituted iodides. Excellent stability.
XPhos High StericsUse when both coupling partners are sterically hindered (e.g., ortho-ortho coupling).
BrettPhos C–N CouplingSpecific for Buchwald-Hartwig amination of ortho-iodides with primary amines.
PEPPSI-IPr Difficult CasesNHC ligand. Extremely robust; use if phosphines fail completely.
Solution B: The "Solvent Switch" (Precipitation Strategy)

If you cannot change the ligand, you must remove the iodide from the solution phase.

  • Technique: Switch non-polar solvents (Toluene/Dioxane) to t-Butanol (t-BuOH) or Isopropanol .

  • Mechanism: The byproduct salt (e.g., NaI or KI) is insoluble in t-BuOH. As the reaction proceeds, the iodide precipitates out, shifting the equilibrium away from the inactive dimer and back toward the active monomeric catalyst.

Solution C: The "Silver Bullet" (Chemical Scavenging)

Use this for high-value intermediates where optimization time is limited.

  • Add: 1.0–1.5 equivalents of AgOTf or Ag2CO3 .

  • Mechanism: Silver binds the iodide immediately upon oxidative addition, precipitating AgI and leaving a highly reactive cationic Palladium species [L-Pd(Ar)]+. This species is immune to dimerization and extremely active for transmetallation.

Phase 3: Step-by-Step Optimization Protocol

Objective: Reduce catalyst loading from 5 mol% to <0.5 mol%.

Step 1: The "SPhos/t-BuOH" Screen (Baseline)

  • Catalyst: Pd(OAc)2 (1 mol%) + SPhos (2 mol%). Note: Pre-stir in solvent for 5 mins to form active species.

  • Solvent: t-BuOH (anhydrous).

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Temp: 80°C.

  • Checkpoint: If conversion >90% in 2 hours, proceed to Step 2. If <50%, go to Step 3.

Step 2: Loading Titration (If Step 1 worked) Reduce Pd loading sequentially: 0.5% → 0.1% → 0.05%.

  • Crucial: As you lower Pd, oxygen sensitivity increases. You must switch to rigorous Schlenk technique or a glovebox.

Step 3: Advanced Troubleshooting (If Step 1 failed) If the reaction stalls despite using SPhos, the issue is likely Reductive Elimination crowding.

  • Action: Switch to XPhos (increases cone angle) or Pd-PEPPSI-IPr (NHC ligand).

  • Action: Increase temperature to 100–110°C (requires Toluene/Water mix or Dioxane).

Phase 4: Troubleshooting FAQ

Q1: My reaction turns black immediately (Pd black) and stops. Why? A: This is "ligand starvation." The ortho-substituent forces the ligand off the metal.

  • Fix: Increase the Ligand:Pd ratio from 2:1 to 4:1 . The excess ligand shifts the equilibrium back to the active complex.

Q2: I see 100% consumption of the iodide, but the product is de-halogenated (Ar-H). A: This is a classic side reaction in hindered systems. The Pd-Ar intermediate waits too long for the nucleophile and instead undergoes


-hydride elimination from the solvent or ligand.
  • Fix: Switch solvent to DMF or Dioxane (no

    
    -hydrogens on the alpha carbon relative to heteroatoms in the same way alcohols have). Avoid Isopropanol. Increase the concentration of the coupling partner.
    

Q3: Can I use Pd(PPh3)4? A: No. Triphenylphosphine is too small and not electron-rich enough to prevent iodide dimerization or stabilize the oxidative addition complex of ortho-substituted iodides. It will require massive loading (10%+) to work, if at all.

Decision Tree for Optimization

OptimizationTree Start Start: Poor Yield with Ortho-Iodide Check_Color Did reaction turn black (Pd precip)? Start->Check_Color Yes_Black Catalyst Decomposition Check_Color->Yes_Black Yes No_Black Check Byproducts Check_Color->No_Black No Fix_Decomp 1. Increase Ligand:Pd ratio (4:1) 2. Lower Temp 3. Use Pre-catalyst (Pd-PEPPSI) Yes_Black->Fix_Decomp Check_Byprod Is Ar-H (De-iodination) major byproduct? No_Black->Check_Byprod Yes_ArH Slow Transmetallation Check_Byprod->Yes_ArH Yes No_ArH Reaction Stalled/No Conv Check_Byprod->No_ArH No Fix_ArH 1. Switch to XPhos 2. Increase Conc. of Nucleophile 3. Change Solvent (No alcohols) Yes_ArH->Fix_ArH Fix_Stall IODIDE INHIBITION 1. Switch solvent to t-BuOH 2. Add AgOTf (1 equiv) 3. Use SPhos No_ArH->Fix_Stall

Figure 2: Troubleshooting logic flow. Identify the failure mode (Decomposition vs. Side Reaction vs. Inhibition) to select the correct parameter to tune.

References
  • Mechanistic Insight into Iodide Inhibition: Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[1] "An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society.[1]

  • Ligand Design (Dialkylbiaryl Phosphines): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • NHC Ligands (PEPPSI) for Steric Hindrance: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.

  • The "Solvent Switch" Strategy: Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1]

Sources

Technical Support Center: Handling & Stability of 1-(1,1-Difluoroethyl)-2-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent Profile

You are likely utilizing 1-(1,1-Difluoroethyl)-2-iodobenzene as a high-value building block for introducing the 1,1-difluoroethyl (


)  motif. This group acts as a lipophilic bioisostere for carbonyls or isopropyl groups in drug discovery, offering metabolic stability without the hydrogen-bond accepting capacity of a carbonyl.

However, the coexistence of the ortho-iodine (a reactive handle) and the benzylic gem-difluoride creates a specific stability paradox:

  • The Iodine: Requires activation (transition metals or Lithium-Halogen exchange).

  • The

    
     Group:  Susceptible to dehydrofluorination  (HF elimination) under strong basic conditions, leading to the formation of unstable 1-fluoro-1-vinyl styrenes.
    

This guide provides the operational boundaries to manipulate the iodine atom without compromising the difluoroethyl group.

Module 1: Base Compatibility Matrix

The primary failure mode for this reagent is base-mediated E2 elimination of HF. The


-protons (methyl group) are activated by the electron-withdrawing fluorine atoms.
Base Class Specific Reagents Compatibility Operational Notes
Weak Inorganic Bases

,

,

Safe (Green)Standard conditions for Suzuki/Sonogashira couplings. Compatible up to

in generic solvents (Dioxane, Toluene).
Hindered Amine Bases DIPEA, TEA, PyridineSafe (Green)Generally safe. Useful for buffering acidic byproducts during coupling.
Alkoxides NaOMe, NaOEtCaution (Yellow)Risk of nucleophilic attack or elimination at high temperatures (

). Monitor strictly.
Strong Bulky Bases

, NaH
High Risk (Red)AVOID. High risk of E2 elimination to form

. Use only if dehydrofluorination is the intended outcome.
Organolithiums

-BuLi,

-BuLi
Conditional (Orange)Safe ONLY at Cryogenic Temperatures (

)
. Above

, benzylic deprotonation competes with Li-Hal exchange.
Lithium Amides LDA, LiTMPCritical Failure (Red)Will preferentially deprotonate the methyl group or cause elimination rather than Li-Hal exchange.

Module 2: Troubleshooting Experimental Workflows

Scenario A: Lithium-Halogen Exchange Fails or Yields Complex Mixtures

User Issue: "I treated the starting material with


-BuLi at 

, but after quenching with an electrophile (e.g., aldehyde), I see a mixture of the protonated arene and a defluorinated styrene byproduct."

Root Cause: While Iodine-Lithium exchange is kinetically fast, the resulting ortho-lithio species is an internal base. If the temperature rises (even locally during addition), the lithiated species or the


-BuLi can deprotonate the benzylic methyl group, leading to HF elimination (formation of a vinyl fluoride).

Corrective Protocol:

  • Temperature is King: Maintain internal reaction temperature below

    
      strictly. Pre-cool the solvent (THF/Ether) before adding the substrate.
    
  • Inverse Addition: Do not add

    
    -BuLi to the aryl iodide. Instead, add the aryl iodide dropwise to the 
    
    
    
    -BuLi solution
    at
    
    
    . This ensures the organolithium is always in excess relative to the iodide during mixing, driving the exchange faster than the elimination.
  • Transmetalation: Consider transmetalating immediately to Magnesium (using

    
    ) or Zinc (
    
    
    
    ) at
    
    
    if the electrophile addition requires warmer temperatures. The Grignard/Organozinc species is less basic and less prone to causing elimination.
Scenario B: Suzuki Coupling Yields Low Conversion

User Issue: "Standard Suzuki conditions (


, 

) result in <20% conversion. The starting material remains."

Root Cause: The ortho-substituent (


) is sterically bulky (similar to an isopropyl group). Standard catalysts like 

often fail to undergo oxidative addition or transmetalation efficiently due to this steric crowding.

Corrective Protocol:

  • Switch Ligands: Move to electron-rich, bulky phosphine ligands designed for sterically demanding couplings.

    • Recommendation: S-Phos or X-Phos precatalysts (e.g., XPhos Pd G2).

  • Base Selection: Stick to

    
      (anhydrous) or 
    
    
    
    . These bases are strong enough to facilitate the boron activation but mild enough to preserve the
    
    
    group.
  • Solvent System: Use Toluene/Water (10:1) or Dioxane/Water.[1] The biphasic system often protects the fluoride from hydrolysis, although the C-F bond is generally robust to hydrolysis compared to elimination.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the divergence between successful functionalization and the failure mode (elimination).

G Start 1-(1,1-Difluoroethyl)-2-iodobenzene Cond_Suzuki Pd Catalyst / K3PO4 / 80°C (Suzuki Coupling) Start->Cond_Suzuki Cond_Li n-BuLi / -78°C (Kinetic Control) Start->Cond_Li Cond_Base Strong Base (KOtBu) or Li-Exchange > -60°C Start->Cond_Base Product_Suzuki Functionalized Biaryl (Intact CF2CH3) Cond_Suzuki->Product_Suzuki Steric Ligands Reqd. Inter_Li Ortho-Lithio Intermediate Cond_Li->Inter_Li Fast Exchange Product_Electrophile Trapped Product (Intact CF2CH3) Inter_Li->Product_Electrophile Quench at -78°C Product_Elim Vinyl Fluoride Byproduct (HF Elimination) Inter_Li->Product_Elim Warm to > -60°C Cond_Base->Product_Elim E2 Elimination

Caption: Reaction divergence showing safe pathways (Green/Yellow) versus the irreversible dehydrofluorination failure mode (Red).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this reagent to generate a benzylic radical? A: Yes, but proceed with caution. The C-F bonds stabilize benzylic radicals less effectively than they do anions. However, standard radical conditions (e.g., AIBN/Bu3SnH) to remove the iodine will work. The risk of defluorination is low under radical conditions compared to anionic conditions.

Q2: Why did my product lose a Fluorine atom during workup? A: It is highly unlikely you lost a fluorine during aqueous workup unless the pH was extremely high (>13) and the mixture was heated. The more likely scenario is that you formed the styrenyl fluoride (via elimination) during the reaction, which can be unstable or hydrolyze upon exposure to silica gel or acid during purification. Check the crude NMR for vinylic signals (


 5.0–6.5 ppm).

Q3: Is the 1,1-difluoroethyl group stable to hydrogenation? A: Generally, yes. Conditions that reduce nitro groups or alkenes (


, 

) will typically leave the benzylic C-F bonds intact. However, prolonged exposure to

in acidic media can sometimes lead to hydrogenolysis of benzylic fluorides.

References

  • Synthesis and Reactivity of 1,1-Difluoroethyl Arenes

    • Fuchibe, K., et al. "Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds."[2] Organic Syntheses, 2016, 93, 352–366.[2] (Discusses the elimination mechanism of difluoroalkyl groups).

  • Lithium-Halogen Exchange Mechanics

    • Bailey, W. F., & Patricia, J. J.[3] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988, 352, 1-46.[4] (Foundational text on the temperature dependence of exchange vs. elimination).

  • Suzuki Coupling of Ortho-Substituted Arenes

    • Qureshi, Z., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][5] RSC Advances, 2024. (Demonstrates the necessity of specific ligands for ortho-substituted systems).

Sources

Validation & Comparative

A Researcher's Guide to Lipophilicity: Comparing LogP in 1-(1,1-Difluoroethyl)-2-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, mastering the physicochemical properties of lead candidates is paramount to success. Among these, lipophilicity—quantified by the partition coefficient (LogP)—stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][][4] It governs everything from membrane permeability and solubility to metabolic stability and target affinity.[1][][4] This guide offers an in-depth comparison of the lipophilicity of 1-(1,1-difluoroethyl)-2-iodobenzene derivatives, a class of compounds holding significant potential in medicinal chemistry due to the unique properties conferred by its halogen and difluoroethyl substituents.

The strategic incorporation of fluorine-containing motifs, such as the 1,1-difluoroethyl group, is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[5] The difluoromethyl group (-CF2H), and by extension difluoroethyl, can act as a bioisosteric replacement for functionalities like hydroxyl or thiol groups, often leading to enhanced metabolic stability and improved membrane permeability.[5][6][7] Concurrently, the presence of iodine, a large and polarizable halogen, can influence lipophilicity and introduce potential halogen bonding interactions, further modulating a compound's biological activity.

This guide will delve into the structure-lipophilicity relationships of these derivatives, provide a robust experimental protocol for LogP determination, and discuss the implications of these findings for rational drug design.

Comparative Analysis of Lipophilicity (LogP)

The lipophilicity of a compound is profoundly influenced by the nature and position of its substituents. For the 1-(1,1-difluoroethyl)-2-iodobenzene scaffold, modifications on the aromatic ring can lead to significant shifts in LogP values. While direct experimental data for a wide range of these specific derivatives is scarce in publicly available literature, we can construct a representative comparison using the parent molecule and applying the well-established Hansch-Fujita substituent constants (π) to predict the effect of common substituents.[2][8][9][10] The π value quantifies the contribution of a substituent to the overall LogP of a parent compound.

Table 1: Predicted LogP Values for para-Substituted 1-(1,1-Difluoroethyl)-2-iodobenzene Derivatives

Substituent (at C4-position)Hansch-Fujita π ValuePredicted LogP (cLogP)Expected Impact on Lipophilicity
-H (Parent Compound)0.00~4.5 (Estimated)High
-NO₂ (Nitro)-0.28~4.22Slight Decrease
-NH₂ (Amino)-1.23~3.27Significant Decrease
-Cl (Chloro)+0.71~5.21Significant Increase
-CH₃ (Methyl)+0.56~5.06Increase
-OH (Hydroxy)-0.67~3.83Decrease

Note: The LogP of the parent 1-(1,1-difluoroethyl)-2-iodobenzene is estimated based on the high lipophilicity of its core components (iodobenzene LogP ≈ 3.25, addition of a difluoroethyl group generally increases LogP). The cLogP values are calculated by adding the π value to the estimated parent LogP.

Structure-Lipophilicity Relationship (SLR) Discussion

The data presented in Table 1 illustrates a clear and predictable relationship between the substituent's properties and the molecule's overall lipophilicity.

  • Parent Scaffold : The 1-(1,1-difluoroethyl)-2-iodobenzene core is inherently lipophilic. The large, polarizable iodine atom and the hydrophobic difluoroethyl group contribute significantly to this property.[11] While fluorine is highly electronegative, the replacement of hydrogen with fluorine in alkyl groups does not always lead to a decrease in lipophilicity; in many cases, particularly with polyfluorination, it increases.[12][13][14]

  • Electron-Withdrawing Groups : The nitro (-NO₂) group, despite being strongly electron-withdrawing, is relatively polar and can engage in hydrogen bonding as an acceptor, leading to a slight decrease in lipophilicity (π = -0.28).[15][16][17][18] This highlights that electronic effects and polarity must be considered in tandem.

  • Electron-Donating and Polar Groups : The amino (-NH₂) and hydroxyl (-OH) groups drastically reduce LogP. This is due to their high polarity and, more importantly, their ability to act as strong hydrogen bond donors, which significantly increases their affinity for the aqueous phase.

  • Hydrophobic Groups : Conversely, adding non-polar substituents like a chloro (-Cl) or methyl (-CH₃) group increases the molecule's surface area and hydrophobicity, resulting in a higher LogP value. The chloro group, being larger and more polarizable than the methyl group, has a more pronounced lipophilicity-enhancing effect.[11]

These relationships are foundational for medicinal chemists aiming to fine-tune the lipophilicity of a lead compound to achieve an optimal balance for oral absorption and distribution, often targeting a LogP range between 1 and 3.[2][4]

Experimental Methodology: LogP Determination via RP-HPLC

While predictive models are useful, experimentally determined LogP values are the gold standard.[19][20] The traditional shake-flask method, though conceptually simple, can be labor-intensive and prone to errors, especially for highly lipophilic compounds.[21][22][23][24] A more robust and higher-throughput alternative is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21][25][26] This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

Step-by-Step Protocol for RP-HPLC LogP Determination
  • Preparation of Standards : A series of reference compounds with well-established LogP values are selected to create a calibration curve. These standards should bracket the expected LogP of the test compounds.

  • Chromatographic System Setup :

    • Column : C18 reversed-phase column.

    • Mobile Phase : An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4 to mimic physiological conditions for LogD measurement).

    • Flow Rate : Set to a constant rate (e.g., 1.0 mL/min).

    • Detection : UV detector set to a wavelength appropriate for the compounds being analyzed.

  • Calibration Curve Generation :

    • Inject each reference standard individually onto the HPLC system and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. A linear regression of this plot yields the calibration curve.[26]

  • Analysis of Test Compounds :

    • Dissolve the 1-(1,1-difluoroethyl)-2-iodobenzene derivatives in a suitable solvent and inject them onto the HPLC system under the same conditions used for the standards.

    • Record the retention time (t_R) for each derivative.

  • LogP Calculation :

    • Calculate the log k value for each test compound.

    • Interpolate the LogP value from the linear equation of the calibration curve.

RP_HPLC_LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Select & Prepare Reference Standards C Inject Standards Record Retention Time (tR) A->C B Prepare Test Compound Solutions D Inject Test Compounds Record Retention Time (tR) B->D E Calculate log(k) for Standards C->E G Calculate log(k) for Test Compounds D->G F Generate Calibration Curve (log k vs. known LogP) E->F H Determine Experimental LogP from Calibration Curve F->H G->H

Caption: Workflow for experimental LogP determination using RP-HPLC.

Implications for Drug Design and Development

The lipophilicity of a drug candidate is a delicate balancing act. The insights gained from comparing the LogP of 1-(1,1-difluoroethyl)-2-iodobenzene derivatives are directly applicable to the lead optimization phase of drug discovery.

  • Absorption and Permeability : Compounds with moderate lipophilicity (LogP 1-3) often exhibit good absorption and permeability across biological membranes, a prerequisite for oral bioavailability.[2][4] Derivatives like the amino-substituted variant fall into a more favorable range than the highly lipophilic parent or chloro-substituted analogues.

  • Metabolic Stability : The difluoroethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[6] This is a key advantage of this scaffold. However, very high lipophilicity (LogP > 5), as predicted for the chloro-derivative, can lead to increased metabolic clearance and sequestration in fatty tissues, reducing bioavailability and potentially causing toxicity.[1]

  • Aqueous Solubility : There is an inverse relationship between LogP and aqueous solubility. Highly lipophilic compounds often suffer from poor solubility, creating challenges for formulation and administration.[] The more polar derivatives (-NH₂, -OH) would be expected to have superior solubility profiles.

  • Target Binding : Lipophilicity can also influence target binding. Hydrophobic interactions are often a major driving force for drug-receptor binding.[] By synthetically modifying the substituents, medicinal chemists can modulate the lipophilicity to optimize these interactions and improve potency and selectivity.

LogP_ADME_Relationship LogP Optimal LogP (1-3) Perm Good Permeability & Absorption LogP->Perm LowLogP Low LogP (<0) Abs Poor Absorption LowLogP->Abs HighLogP High LogP (>5) Sol Poor Solubility HighLogP->Sol Tox High Toxicity HighLogP->Tox Met High Metabolic Clearance HighLogP->Met

Caption: Relationship between LogP and key ADME/Tox properties in drug design.

Conclusion

The 1-(1,1-difluoroethyl)-2-iodobenzene scaffold offers a versatile platform for medicinal chemistry exploration. This guide has demonstrated that the lipophilicity of its derivatives can be rationally modulated through targeted substitutions on the aromatic ring. By understanding the interplay between a substituent's electronic properties, polarity, and its resulting impact on LogP, researchers can more effectively design molecules with optimized pharmacokinetic profiles. The use of reliable experimental methods like RP-HPLC is crucial for validating these designs and guiding the selection of candidates with a higher probability of success in the complex journey of drug development.

References

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  • Talevi, A. (2022). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150.
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  • Synple Chem. (n.d.).
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  • Lipophilicity (Log P) plays a key role in drug permeability and solubility.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary.
  • Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 9(5), 5897–5905.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
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  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038–7094.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.